REACTION_CXSMILES
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[C:1]([C:5]1[CH:15]=[CH:14][C:8]([O:9][CH2:10][C:11](O)=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:18])=O>>[C:1]([C:5]1[CH:15]=[CH:14][C:8]([O:9][CH2:10][C:11]([Cl:18])=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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Quantity
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57.42 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=CC=C(OCC(=O)O)C=C1
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Name
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|
Quantity
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80.5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
refluxed for 5-6 hours
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Duration
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5.5 (± 0.5) h
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Name
|
|
Type
|
|
Smiles
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C(C)(C)(C)C1=CC=C(OCC(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |